molecular formula C9H19N3O B12346099 2-(Diethylamino)-6-methyl-1,3-diazinan-4-one

2-(Diethylamino)-6-methyl-1,3-diazinan-4-one

Cat. No.: B12346099
M. Wt: 185.27 g/mol
InChI Key: ADOGXJAFVCQQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)-6-methyl-1,3-diazinan-4-one is a chemical compound that belongs to the class of diazinanones It is characterized by the presence of a diethylamino group attached to the second carbon, a methyl group attached to the sixth carbon, and a diazinan-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-6-methyl-1,3-diazinan-4-one typically involves the reaction of diethylamine with a suitable precursor that contains the diazinanone core. One common method is the reaction of diethylamine with 6-methyl-1,3-diazinan-4-one under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including the use of catalysts and temperature control to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-6-methyl-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted diazinanone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-6-methyl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cellular function and behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, a local anesthetic with a similar diethylamino group.

    Procainamide: 4-amino-N-(2-diethylaminoethyl)benzamide, an antiarrhythmic agent with a diethylaminoethyl group.

Uniqueness

2-(Diethylamino)-6-methyl-1,3-diazinan-4-one is unique due to its specific diazinanone core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-(diethylamino)-6-methyl-1,3-diazinan-4-one

InChI

InChI=1S/C9H19N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h7,9-10H,4-6H2,1-3H3,(H,11,13)

InChI Key

ADOGXJAFVCQQQM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1NC(CC(=O)N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.